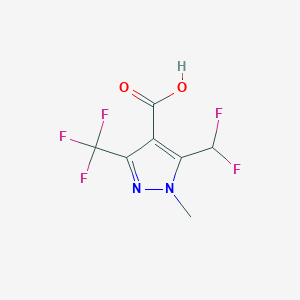
5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as DFTCA, is a novel synthetic compound with promising potential in biomedical research and drug development. It is a carboxylic acid derivative of a pyrazole, a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. This compound was first synthesized and reported in a 2016 paper by researchers from the University of Tsukuba in Japan. Since then, its unique properties have been explored in various research fields, such as its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Structural Analysis
5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis methodologies and structural properties. Li-fen (2013) reported the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, with high purity, showcasing the compound's potential in fine chemical synthesis (L. Li-fen, 2013). Furthermore, Viveka et al. (2016) conducted combined experimental and theoretical studies on a pyrazole-4-carboxylic acid derivative, highlighting its spectral and structural characteristics through techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction (S. Viveka et al., 2016).
Antifungal Activity
The antifungal properties of derivatives of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been explored, with studies indicating moderate to excellent activities against phytopathogenic fungi. Shijie Du and colleagues synthesized a series of novel amides of this compound and found that some exhibited higher antifungal activity than the commercial fungicide boscalid. Their research included the development of a three-dimensional quantitative structure-activity relationship model, furthering the understanding of the compound's antifungal mechanisms (Shijie Du et al., 2015).
Fluorescence and Chemical Reactivity
Yan‐Chao Wu and colleagues synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and explored its reactivity, leading to the synthesis of novel fluorescent molecules and potential herbicides. This research demonstrates the versatility of pyrazole-4-carboxylate derivatives in creating compounds with diverse biological and chemical properties (Yan‐Chao Wu et al., 2006).
Coordination Polymers and Materials Science
In the realm of materials science, M. Cheng and colleagues synthesized a series of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the structural diversity and potential applications of these compounds in designing new materials with specific properties (M. Cheng et al., 2017).
properties
IUPAC Name |
5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O2/c1-14-3(5(8)9)2(6(15)16)4(13-14)7(10,11)12/h5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJGDSOAEGXMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



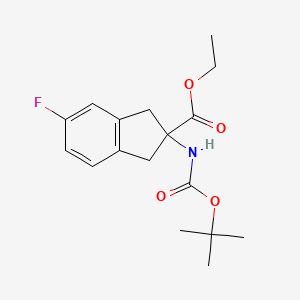
![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
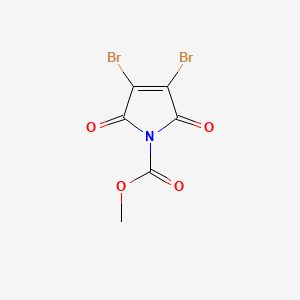
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)
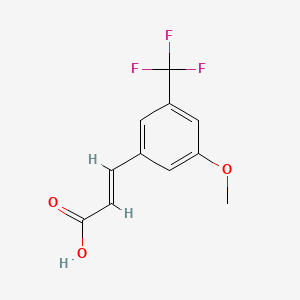
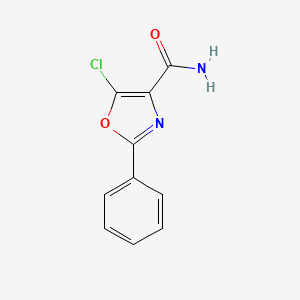
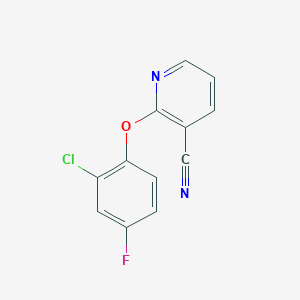
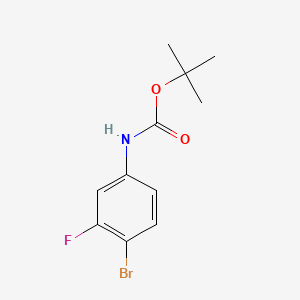
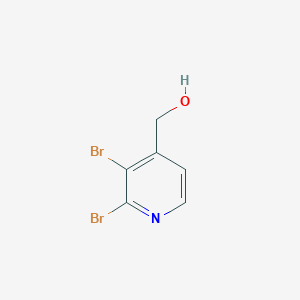
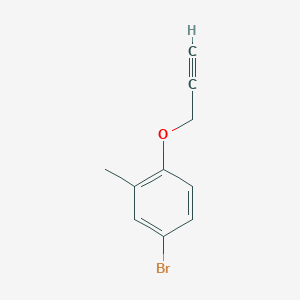
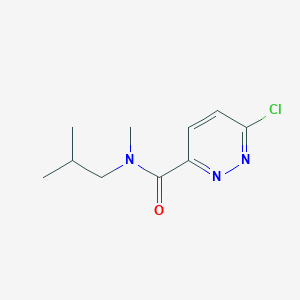
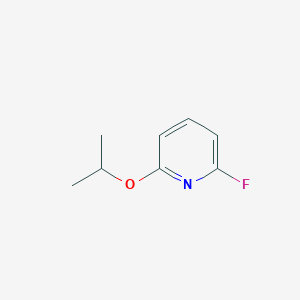
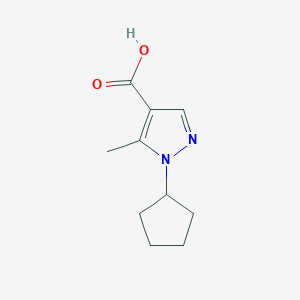
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)